molecular formula C14H23NO3 B12755467 2,5-Diethoxy-4-methoxyamphetamine CAS No. 23693-34-7

2,5-Diethoxy-4-methoxyamphetamine

Numéro de catalogue: B12755467
Numéro CAS: 23693-34-7
Poids moléculaire: 253.34 g/mol
Clé InChI: IVHFHHXLFFHTTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,5-Diethoxy-4-methoxyamphetamine, commonly referred to as EME, is a synthetic phenethylamine and a lesser-known psychedelic drug. It was first synthesized by Alexander Shulgin, who documented it in his book PiHKAL (Phenethylamines I Have Known and Loved). EME is a structural analog of TMA-2, belonging to a broad class of substituted amphetamines that are of significant interest in neuropharmacology research . Shulgin noted that the dosage and duration of its effects are unknown, and it is reported to produce few to no effects . Very little data exists on the pharmacological properties, metabolism, and toxicity of EME, making it a compound for further investigation . The synthesis of EME involves multiple steps, beginning with 4-ethoxy-3-methoxyphenol and proceeding through intermediates including 2,5-diethoxyanisole and 2,5-diethoxy-4-methoxybenzaldehyde, ultimately yielding this compound hydrochloride . Alexander Shulgin, who completed the synthesis of this and other ethoxy homologues before the structure-activity relationships were fully evident, speculated that it would likely have very low potency and might hint at toxicity at higher doses. He also stated that it had never been formally assayed and he had no personal plans to do so . As a research chemical, EME is primarily valuable for investigating the structure-activity relationships (SAR) of phenethylamine compounds. Studies on related 2,5-dimethoxy-amphetamines show that substitutions on the aromatic ring are crucial for binding to serotonin receptors like 5-HT2A . EME provides a tool for studying how ethoxy substitutions in the 2 and 5 positions, as opposed to the more common methoxy groups, influence receptor binding affinity, functional activity, and selectivity. Research into these analogs aids in understanding the molecular determinants of psychedelic and psychoactive effects . This product is intended for forensic analysis, chemical reference standards, and in vitro pharmacological studies in controlled laboratory environments. It is sold For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle all novel psychoactive substances with appropriate safety protocols, as their toxicological profiles are often not fully characterized.

Propriétés

Numéro CAS

23693-34-7

Formule moléculaire

C14H23NO3

Poids moléculaire

253.34 g/mol

Nom IUPAC

1-(2,5-diethoxy-4-methoxyphenyl)propan-2-amine

InChI

InChI=1S/C14H23NO3/c1-5-17-12-9-13(16-4)14(18-6-2)8-11(12)7-10(3)15/h8-10H,5-7,15H2,1-4H3

Clé InChI

IVHFHHXLFFHTTA-UHFFFAOYSA-N

SMILES canonique

CCOC1=CC(=C(C=C1CC(C)N)OCC)OC

Origine du produit

United States

Méthodes De Préparation

La synthèse de la 2,5-Diéthoxy-4-méthoxyamphétamine implique plusieurs étapes. La voie de synthèse générale comprend les étapes suivantes :

    Matière première : La synthèse commence avec un dérivé de phénéthylamine approprié.

    Ethoxylation : Introduction de groupes éthoxy aux positions 2 et 5 du cycle aromatique.

    Méthoxylation : Introduction d'un groupe méthoxy à la position 4 du cycle aromatique.

    Amidation : Formation de l'armature de l'amphétamine par des réactions appropriées.

Les conditions de réaction spécifiques et les réactifs utilisés dans ces étapes peuvent varier, mais impliquent généralement l'utilisation de bases fortes, de solvants comme le dichlorométhane et de catalyseurs pour faciliter les réactions .

Analyse Des Réactions Chimiques

La 2,5-Diéthoxy-4-méthoxyamphétamine subit diverses réactions chimiques, notamment :

    Oxydation : Ce composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation des quinones correspondantes.

    Réduction : Les réactions de réduction peuvent être réalisées en utilisant des réactifs comme l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.

    Substitution : Les groupes méthoxy et éthoxy peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs et des conditions appropriés.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants forts, les agents réducteurs et les nucléophiles. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .

4. Applications de recherche scientifique

La 2,5-Diéthoxy-4-méthoxyamphétamine présente plusieurs applications de recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de la 2,5-Diéthoxy-4-méthoxyamphétamine implique son interaction avec les récepteurs de la sérotonine dans le cerveau. Elle agit comme un agoniste partiel au récepteur 5-HT2A, conduisant à une perception altérée et à des effets cognitifs. Le composé interagit également avec d'autres sous-types de récepteurs de la sérotonine, contribuant à ses propriétés psychoactives .

Applications De Recherche Scientifique

2,5-Diethoxy-4-methoxyamphetamine has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2,5-Diethoxy-4-methoxyamphetamine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and cognitive effects. The compound also interacts with other serotonin receptor subtypes, contributing to its psychoactive properties .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Substituent Effects : Larger substituents (e.g., iodo in DOI, ethoxy in EME) increase molecular weight and may alter lipid solubility, affecting blood-brain barrier penetration.
  • Halogenation : Chloro (DOC) and iodo (DOI) groups enhance receptor binding affinity and potency compared to alkyl or alkoxy groups .

Pharmacological and Toxicological Profiles

Compound Name Active Dose (Oral) Duration (Hours) Notable Effects Toxicity Data
EME Not reported Not reported Presumed hallucinogenic No human toxicity data available
DOM 3–10 mg 14–20 Intense visual distortions, stimulation High potency; overdose risks include hyperthermia, seizures
DOET 4–8 mg 8–12 Euphoria, mild visuals Lower toxicity than halogenated analogs; limited fatality reports
DOC 1.5–3 mg 12–18 Prolonged psychedelic effects Fatal cases reported (e.g., 2.5 mg with lethal outcomes)
DOI 1.5–3 mg 18–24 Enhanced sensory perception High potency; no fatalities reported in controlled use

Key Findings :

  • Potency : Halogenated derivatives (DOC, DOI) exhibit higher potency than alkyl-substituted analogs (DOM, DOET) due to enhanced serotonin receptor affinity.
  • Toxicity : DOC has been implicated in fatal intoxications at doses as low as 2.5 mg, with post-mortem blood concentrations as low as 0.05 mg/L .
  • Duration : Ethoxy groups (EME) may prolong metabolic half-life compared to methoxy groups, though empirical data are lacking.

Case Studies and Forensic Relevance

  • DOC : A 2014 case report documented a fatality with DOC blood concentration of 0.12 mg/L, highlighting challenges in interpreting post-mortem levels due to rapid tissue redistribution .
  • 2C-E (2,5-Dimethoxy-4-ethylphenethylamine) : A structurally related compound caused seizures and hyperthermia in a case series, underscoring risks of substituted phenethylamines .

Q & A

Q. What analytical methods are recommended for the structural characterization and quantification of 2,5-Diethoxy-4-methoxyamphetamine in synthetic mixtures?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods for structural elucidation and quantification. GC-MS provides robust separation and fragmentation patterns for identifying substituents on the amphetamine backbone, while LC-MS/MS offers higher sensitivity for trace analysis in complex matrices. For isomer discrimination, nuclear magnetic resonance (NMR) spectroscopy, particularly 2D techniques (e.g., COSY, HMBC), resolves ambiguities in methoxy/ethoxy positioning .

Q. How should researchers design in vitro models to assess the neuropharmacological effects of this compound?

Methodological Answer: Utilize serotonin (5-HT₂A) and dopamine (D₂) receptor binding assays to evaluate affinity and functional activity. Radioligand displacement studies with [³H]ketanserin (for 5-HT₂A) and [³H]spiperone (for D₂) are standard. For functional activity, calcium flux assays in HEK293 cells expressing human receptors can quantify agonism/antagonism. Dose-response curves should include positive controls (e.g., LSD for 5-HT₂A) and negative controls (e.g., ketanserin for blockade) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Follow OSHA Hazard Communication Standard (HCS) guidelines: use fume hoods for synthesis/purification, wear nitrile gloves and safety goggles, and store the compound in airtight containers at -20°C. Toxicity data may be limited, so assume acute neurotoxicity based on structural analogs like DOB (2,5-dimethoxy-4-bromoamphetamine). Implement spill containment with activated carbon or vermiculite .

Advanced Research Questions

Q. How can conflicting metabolic pathway data for this compound be resolved in cross-species studies?

Methodological Answer: Discrepancies often arise from interspecies differences in cytochrome P450 (CYP) isoforms. Use recombinant CYP enzymes (e.g., human CYP2D6 vs. rat CYP2C11) in microsomal assays to identify species-specific O-demethylation or deamination pathways. For in vivo validation, collect urine samples from dosed rodents and analyze metabolites via GC-MS with derivatization (e.g., acetylation for hydroxylated metabolites). Compare with human hepatocyte models to extrapolate findings .

Q. What computational approaches improve the prediction of this compound’s receptor binding dynamics?

Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron distribution in the methoxy/ethoxy groups, informing steric and electronic interactions with 5-HT₂A. Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) model ligand-receptor binding over time, incorporating solvent effects and flexible side chains. Validate predictions with mutagenesis studies (e.g., T317A mutations in 5-HT₂A to test hydrogen bonding) .

Q. Why do false positives/negatives occur in immunoassays for this compound, and how can they be mitigated?

Methodological Answer: Cross-reactivity in immunoassays stems from structural similarities with other phenethylamines (e.g., 2C-E derivatives). Mitigate by using antibody-based screening with higher specificity for the 4-methoxy substituent. Confirm positives via LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 254 → 167 for the parent ion). For forensic contexts, validate methods per AAFS guidelines, including limits of detection (LOD < 0.1 ng/mL) and matrix effects assessment .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported LD₅₀ values for this compound analogs?

Methodological Answer: Variations often arise from differences in administration routes (oral vs. intravenous) or animal models (mice vs. rats). Standardize test conditions using OECD Guideline 423 (acute oral toxicity) in Sprague-Dawley rats, with dose escalation (1–50 mg/kg) and 14-day observation. Compare results with published data for structural analogs (e.g., DOC, DOB) while controlling for purity (>98% by HPLC) and vehicle effects (e.g., saline vs. DMSO) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.